N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)22-12-11-20-19(22)25-14-18(23)21-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQUMEWCQJWJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2SCC(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane . The resulting intermediate is then further reacted to introduce the sulfanylacetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Biology: It is used in research to understand its interactions with biological targets such as enzymes and receptors.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting proteins like FtsZ . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound belonging to the imidazole derivative class. Its unique structure, featuring a benzyl group, a methoxyphenyl group, and an imidazole ring linked through a thioacetamide moiety, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The presence of the benzyl and methoxyphenyl groups may enhance binding affinity and specificity towards biological targets, leading to various pharmacological effects.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Activity:
- Studies have shown that imidazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations.
2. Anticancer Potential:
- This compound has been tested for its cytotoxic effects on cancer cell lines. Preliminary findings suggest it may induce apoptosis in cancer cells, with IC50 values indicating potent activity.
3. Enzyme Inhibition:
- The compound's ability to inhibit specific enzymes has been explored, particularly those involved in cancer progression and microbial resistance.
Table 1: Biological Activities of this compound
Q & A
Basic: What synthetic methodologies are employed to prepare N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the imidazole-thioether core. Key steps include:
- Coupling reactions : Thiol-containing imidazole intermediates (e.g., 1-(2-methoxyphenyl)-1H-imidazole-2-thiol) are reacted with benzyl acetamide derivatives via nucleophilic substitution. Catalyst systems such as triethylamine in dichloromethane or chloroform are often used to facilitate thioether bond formation .
- Intermediate characterization : Intermediates are validated using melting point analysis , FT-IR (to confirm S-H or C=S bond disappearance), and NMR spectroscopy (¹H/¹³C for structural elucidation). For example, the disappearance of a thiol proton (~2500 cm⁻¹ in IR) and appearance of acetamide carbonyl signals (~1668 cm⁻¹) confirm successful coupling .
Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming substituent positions. For instance, the methoxyphenyl group shows a singlet at δ ~3.8 ppm (¹H) for the OCH₃ group, while the benzyl protons appear as a multiplet at δ ~4.6–4.8 ppm .
- X-ray crystallography : Resolves molecular conformation and packing. The compound may adopt a planar acetamide backbone with gauche positioning of bulky substituents (e.g., benzyl groups), stabilized by intermolecular N–H⋯N or C–H⋯O hydrogen bonds .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require post-reaction purification. Dichloromethane/chloroform balances reactivity and ease of isolation .
- Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate coupling. For example, DMAP increases yield by 15–20% in thioacetamide formation .
- Temperature control : Reflux conditions (e.g., 70–80°C in chloroform) are optimal for imidazole-thiol activation, while room-temperature stirring minimizes side reactions like oxidation .
Advanced: What computational strategies predict the biological interactions of this compound, and how are docking studies validated?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes or receptors). The imidazole-thioacetamide scaffold shows affinity for hydrophobic pockets, with hydrogen bonding via the acetamide carbonyl .
- MD simulations : Assess binding stability over 100 ns trajectories. Parameters like RMSD (<2 Å) and ligand-protein interaction fingerprints validate pose retention .
- Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity prediction .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
Methodological Answer:
- Dose-response standardization : Compare IC₅₀/EC₅₀ values across studies using consistent assays (e.g., microdilution for antimicrobial activity vs. COX-2 inhibition for anti-inflammatory effects) .
- Structural analogs : Evaluate substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance antimicrobial activity but reduce solubility, impacting bioavailability .
- Meta-analysis : Pool data from multiple studies to identify trends. Contradictions may arise from variations in cell lines (e.g., RAW264.7 vs. THP-1 for inflammation) or assay endpoints (e.g., viability vs. cytokine secretion) .
Advanced: What challenges arise in crystallographic analysis, and how are hydrogen-bonding networks interpreted?
Methodological Answer:
- Crystal growth : Slow evaporation from ethanol/acetone (1:1) yields suitable single crystals. Poor crystal quality often results from impurities; recrystallization with activated charcoal is recommended .
- H-bond analysis : Using Mercury software, identify classical (N–H⋯N/O) and non-classical (C–H⋯π) interactions. For example, dimers linked via N–H⋯N bonds (2.8–3.0 Å) stabilize the crystal lattice .
- Disorder modeling : Refine occupancy factors for disordered solvent molecules (e.g., water or ethanol) with ISOR/SADI restraints in SHELXL .
Advanced: How are structure-activity relationships (SARs) systematically explored for derivatives of this compound?
Methodological Answer:
- Substituent libraries : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the imidazole or benzyl moieties. Assess impact on logP (HPLC) and bioactivity .
- Pharmacophore mapping : Identify critical moieties (e.g., thioether linkage, methoxyphenyl) using Discovery Studio. Remove non-essential groups (e.g., methyl on benzyl) to minimize toxicity .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity. For example, positive coefficients near the methoxy group suggest steric bulk enhances target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
